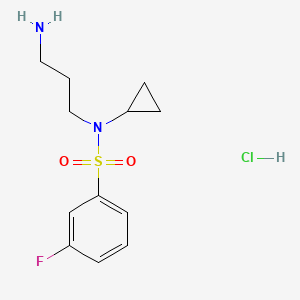

N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

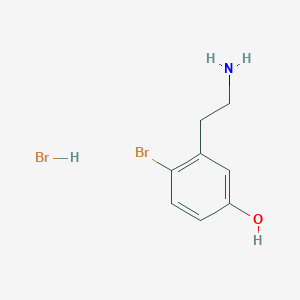

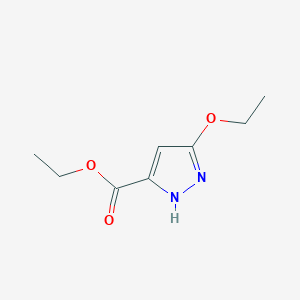

N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide hydrochloride (FSAH) is a synthetic compound that has been used in a variety of scientific and medical research applications. FSAH is a sulfonamide derivative of 3-fluorobenzene and contains an aminopropyl group, a cyclopropyl group, and a hydrochloride moiety. It is a white crystalline solid that is soluble in water and has a molecular weight of 442.9 g/mol. FSAH is often used as a building block for more complex molecules and can be used to synthesize a variety of compounds.

Scientific Research Applications

Antitumor Applications

Sulfonamide derivatives have been explored for their potential as antitumor agents. A study by Huang, Lin, and Huang (2001) synthesized sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard, demonstrating significant antitumor activity with low toxicity in mice (Huang, Lin, & Huang, 2001). Another research by Cumaoğlu et al. (2015) synthesized new sulfonamide derivatives, showing pro-apoptotic effects in cancer cells through p38/ERK phosphorylation activation (Cumaoğlu et al., 2015).

Pharmacodynamics of Hypoglycemic Arylsulfonamides

Loubatières (1959) conducted a comprehensive study on the general pharmacodynamics of hypoglycemic arylsulfonamides, providing essential insights into their mechanism of action and potential therapeutic uses (Loubatières, 1959).

Sulfonamide Drugs and Tubulin Interactions

Banerjee et al. (2005) explored the interaction of sulfonamide drugs with tubulin, a protein critical in cell division. They discovered that these drugs bind to the colchicine site of tubulin, influencing its polymerization and exhibiting potential as antimitotic agents (Banerjee et al., 2005).

Inhibitors of L-Asparagine Biosynthesis

Research by Brynes, Burckart, and Mokotoff (1978) focused on the synthesis of N-substituted sulfonamides and sulfonylhydrazides as potential inhibitors of L-asparagine synthetase, a key enzyme in some cancers. Their study showed competitive inhibition with L-aspartic acid, suggesting potential applications in cancer therapy (Brynes, Burckart, & Mokotoff, 1978).

Synthesis of Heterocyclic Compounds with Sulfonamide Moiety

A study by Mohsein, Majeed, and Al-Ameerhelal (2019) elaborated on synthesizing heterocyclic compounds containing a sulfonamide moiety. These compounds have potential applications in various fields, including medicinal chemistry (Mohsein, Majeed, & Al-Ameerhelal, 2019).

Inhibition of Tumor-Associated Isozyme

Ilies et al. (2003) investigated the inhibition of tumor-associated isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives. Their findings indicate potent inhibition, suggesting potential applications in developing antitumor agents (Ilies et al., 2003).

properties

IUPAC Name |

N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O2S.ClH/c13-10-3-1-4-12(9-10)18(16,17)15(8-2-7-14)11-5-6-11;/h1,3-4,9,11H,2,5-8,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNJOEZMPFXOOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCCN)S(=O)(=O)C2=CC=CC(=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClFN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B1376497.png)

![(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B1376499.png)

![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1376501.png)

![Tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B1376511.png)

![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B1376520.png)